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Compound of Interest

2,2-Diethoxy-N,N-
Compound Name:
dimethylethanamine

Cat. No.: B1294430

Disclaimer: This document provides a theoretical analysis of the reactivity of 2,2-Diethoxy-N,N-
dimethylethanamine based on established principles of organic chemistry and computational
models. As of the date of this publication, specific theoretical and in-depth experimental studies
on the reactivity of this particular molecule are not extensively available in peer-reviewed
literature. This guide is intended to provide a foundational framework for researchers,
scientists, and drug development professionals.

Introduction

2,2-Diethoxy-N,N-dimethylethanamine is a bifunctional organic molecule featuring a tertiary
amine and a diethyl acetal. This unique combination of functional groups makes it a versatile
building block in organic synthesis, particularly for the construction of nitrogen-containing
heterocyclic compounds. Understanding its reactivity is crucial for designing synthetic pathways
and predicting potential metabolic transformations in drug development.

This technical guide offers a comprehensive theoretical overview of the reactivity of 2,2-
Diethoxy-N,N-dimethylethanamine. In the absence of specific experimental studies, this
paper focuses on the predicted chemical behavior of its constituent functional groups—the
tertiary amine and the diethyl acetal—supported by general principles and data from analogous
structures.

Physicochemical and Computational Data
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Quantitative data for 2,2-Diethoxy-N,N-dimethylethanamine and its related analogues are

summarized below. This information provides a baseline for understanding its physical

properties and potential reactivity.

2,2-Diethoxy-N,N-

2,2-Diethoxy-N-

2,2-

Property dimethylethanamin  methylethan-1- Diethoxyethylamin
e amine e

CAS Number 3616-56-6 20677-73-0 645-36-3
Molecular Formula CsH1oNO:2 C7H17NO:2 CeH1sNO:2
Molecular Weight 161.24 g/mol 147.22 g/mol 133.19 g/mol
Boiling Point 443.7 K (170.55 °C) Not Available Not Available
Topological Polar

POl Not Available 30.49 A2 44.5 A2
Surface Area (TPSA)
LogP Not Available 0.6049 -0.1
Hydrogen Bond

yeres 3 3 3
Acceptors
Hydrogen Bond

yered 0 1 1
Donors
Rotatable Bonds Not Available 6 Not Available

Theoretical Reactivity Analysis

The reactivity of 2,2-Diethoxy-N,N-dimethylethanamine is dominated by the chemical

properties of its two primary functional groups: the tertiary amine and the diethyl acetal.

Tertiary Amine Moiety

The nitrogen atom in the N,N-dimethylamino group possesses a lone pair of electrons, making

it both a Brgnsted-Lowry base and a nucleophile.[1]

o Basicity: The amine can readily accept a proton from an acid to form a quaternary

ammonium salt. This is a fundamental acid-base reaction.
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» Nucleophilicity: The lone pair of electrons allows the amine to act as a nucleophile, attacking
electrophilic centers.[2] Tertiary amines can participate in nucleophilic substitution reactions
with alkyl halides to form quaternary ammonium salts.[2] They can also react with acyl
chlorides and acid anhydrides in nucleophilic addition-elimination reactions.[2]

Diethyl Acetal Moiety

Acetals are generally stable functional groups, particularly under neutral or basic conditions,
which makes them excellent protecting groups for carbonyl compounds.[3]

o Acid-Catalyzed Hydrolysis: The key reactivity of the acetal group is its susceptibility to
hydrolysis under acidic conditions. The reaction is reversible and proceeds through a
hemiacetal intermediate to yield an aldehyde or ketone and two equivalents of the
corresponding alcohol.[3] In the case of 2,2-Diethoxy-N,N-dimethylethanamine, acid
hydrolysis would yield N,N-dimethylaminoacetaldehyde and two molecules of ethanol. The
mechanism involves protonation of one of the ether oxygens, followed by the loss of ethanol
to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[4]

The stability of the acetal in basic media allows for selective reactions at the amine center
without affecting the acetal group.

Proposed Methodologies for Reactivity Studies

To validate the theoretical predictions outlined above, specific experimental and computational
studies are required. The following sections detail generalized protocols for such investigations.

Experimental Protocol: Kinetic Analysis of Acetal
Hydrolysis
This protocol describes a method for determining the rate of the acid-catalyzed hydrolysis of

2,2-Diethoxy-N,N-dimethylethanamine.

o Preparation of Reaction Mixture: A stock solution of 2,2-Diethoxy-N,N-dimethylethanamine
is prepared in a suitable solvent (e.g., D20 for NMR analysis).

e Initiation of Reaction: The reaction is initiated by adding a known concentration of a non-
nucleophilic acid (e.g., HCI or H2S0a4) to the solution at a constant temperature.
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» Monitoring Reaction Progress: The reaction progress is monitored over time by taking
aliquots at regular intervals. The concentration of the reactant and products can be quantified
using techniques such as:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the characteristic
peaks of the reactant and the aldehyde product.

o Gas Chromatography-Mass Spectrometry (GC-MS): After quenching the reaction in the
aliquots, the components are separated and quantified.

o Data Analysis: The rate constants are determined by plotting the concentration of the
reactant versus time and fitting the data to the appropriate rate law.

Computational Protocol: Density Functional Theory
(DFT) Study

A computational approach can provide insights into the electronic structure and reaction
mechanisms.

e Geometry Optimization: The 3D structure of 2,2-Diethoxy-N,N-dimethylethanamine is
optimized using a DFT method, for example, with the B3LYP functional and a 6-31G* basis
set.

» Electronic Property Calculation: Molecular orbital energies (HOMO and LUMO) and the
electrostatic potential map are calculated to identify the most nucleophilic (amine) and
electrophilic sites and to predict regions susceptible to protonation.

e Reaction Pathway Modeling: The mechanism of acid-catalyzed hydrolysis is modeled. This
involves:

o Locating the transition state structures for each elementary step.

o Performing frequency calculations to confirm the nature of the stationary points (minima or
transition states).

o Calculating the activation energies (AG%) to determine the rate-determining step of the
reaction.
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Visualizations

The following diagrams illustrate the logical workflow for a theoretical study and a predicted
reaction pathway.
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Theoretical Reactivity Workflow

Define Molecule:
2,2-Diethoxy-N,N-dimethylethanamine

Geometry Optimization
(e.g., DFT B3LYP/6-31G¥)

Calculate Electronic Properties
(HOMO, LUMO, ESP)

Identify Reactive Sites
(Nucleophilic N, Acetal O)

Model Reaction Pathway
(e.g., Acid Hydrolysis)

Transition State Search

Calculate Activation Energies
(AGY)

Predict Reactivity & Kinetics

Click to download full resolution via product page

Caption: Workflow for a computational study of reactivity.
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Caption: Predicted pathway for acid-catalyzed acetal hydrolysis.

Conclusion

While specific theoretical studies on 2,2-Diethoxy-N,N-dimethylethanamine are limited, a
robust prediction of its reactivity can be made based on the well-understood chemistry of its
tertiary amine and diethyl acetal functional groups. The amine moiety is expected to exhibit
characteristic basicity and nucleophilicity. The acetal group is predicted to be stable under
basic and neutral conditions but will undergo hydrolysis to the corresponding aldehyde in the
presence of acid. This differential reactivity allows for selective chemical transformations,
making it a valuable synthetic intermediate. The proposed experimental and computational
protocols provide a roadmap for future research to quantitatively define the reactivity and
reaction mechanisms of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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